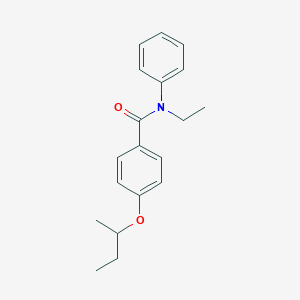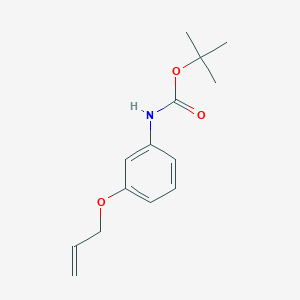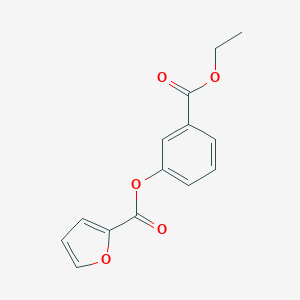![molecular formula C21H22N2O5 B250473 Methyl 4-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250473.png)
Methyl 4-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate, also known as THF-MBCB, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential for use in drug design.
Mecanismo De Acción
Methyl 4-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate is believed to exert its effects through binding to specific proteins and enzymes. Its ability to inhibit enzymes such as chymotrypsin and trypsin is thought to be due to its ability to form hydrogen bonds with key amino acid residues in the active site of these enzymes. This compound's ability to bind to tubulin is thought to interfere with the formation of microtubules, which are necessary for cell division.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its ability to inhibit enzymes and bind to tubulin, it has been shown to have anti-inflammatory effects and to inhibit the growth of certain bacteria. This compound has also been found to have antioxidant properties and to protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Methyl 4-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate in lab experiments include its ability to selectively bind to specific proteins and enzymes, making it a useful tool for studying these molecules. Additionally, its synthetic nature allows for precise control over its structure and properties. However, the limitations of using this compound include its relatively low solubility in water, which can make it difficult to work with, and its potential toxicity, which must be carefully monitored.
Direcciones Futuras
There are several future directions for research on Methyl 4-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate. One area of interest is its potential as an anti-cancer agent, particularly in the treatment of breast cancer. Additionally, further studies are needed to fully understand its mechanism of action and to identify other proteins and enzymes that it may interact with. Finally, research is needed to develop more efficient and cost-effective synthesis methods for this compound.
Métodos De Síntesis
The synthesis of Methyl 4-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate involves a multistep process that begins with the reaction of 4-aminobenzoic acid with 4-nitrobenzoyl chloride in the presence of a base to form 4-(4-nitrobenzoylamino)benzoic acid. This compound is then reacted with tetrahydrofuran-2-ylmethylamine to form 4-(4-nitrobenzoylamino)-N-(tetrahydrofuran-2-ylmethyl)benzamide. Reduction of the nitro group using iron powder and hydrochloric acid yields 4-(4-aminobenzoylamino)-N-(tetrahydrofuran-2-ylmethyl)benzamide, which is then reacted with methyl chloroformate to form this compound.
Aplicaciones Científicas De Investigación
Methyl 4-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate has been studied for its potential use as a drug scaffold due to its ability to bind to certain proteins and enzymes. It has been shown to inhibit the activity of several enzymes, including chymotrypsin, trypsin, and thrombin. Additionally, this compound has been found to bind to the protein tubulin, which is involved in cell division, making it a potential anti-cancer agent.
Propiedades
Fórmula molecular |
C21H22N2O5 |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
methyl 4-[[4-(oxolan-2-ylmethylcarbamoyl)phenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C21H22N2O5/c1-27-21(26)16-6-4-15(5-7-16)20(25)23-17-10-8-14(9-11-17)19(24)22-13-18-3-2-12-28-18/h4-11,18H,2-3,12-13H2,1H3,(H,22,24)(H,23,25) |
Clave InChI |
VPDOHVOQXXRMLK-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3 |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(2-methoxyethoxy)phenyl]-4-propoxybenzamide](/img/structure/B250394.png)

![Tert-butyl {4-[(2-methylprop-2-en-1-yl)oxy]phenyl}carbamate](/img/structure/B250398.png)
![N-(2-hydroxyphenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B250399.png)
![3-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250401.png)
![ethyl 7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B250402.png)
![4-ethoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250403.png)
![N-[2-(benzyloxy)phenyl]-2-fluorobenzamide](/img/structure/B250405.png)

![N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250409.png)
![2-(4-chlorophenyl)-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B250410.png)

![3-[(4-Isopropylbenzoyl)amino]benzamide](/img/structure/B250413.png)
